5-Chloro-2-tosylisoindoline
Overview
Description
5-Chloro-2-tosylisoindoline is a chemical compound that is part of the indoline family, which are heterocyclic structures containing a benzene ring fused to a pyrrolidine ring. The specific compound of interest, while not directly synthesized in the provided papers, is related to various 5-chloroindoline derivatives that have been synthesized and studied for their chemical properties and potential applications in medicinal chemistry and material science.
Synthesis Analysis
The synthesis of 5-chloroindoline derivatives has been explored through various methods. In one study, 5-chloroindol-2(3H)-one was synthesized using 4-chloroaniline and chloroacetyl chloride through chloroacetylation and Friedel-Crafts reaction, achieving high yields and purity . Another approach involved a one-pot pseudo three-component reaction between 5-chloroisatin and 4-hydroxycoumarin, catalyzed by mandelic acid in aqueous ethanol . Additionally, a large-scale synthesis method for 5-chloroindole and its analogues was described using a halogen-halogen exchange reaction, which is commercially feasible and provides good yields .
Molecular Structure Analysis
The molecular structure of 5-chloroindoline derivatives has been characterized using various techniques. For instance, the crystal structure of a 5-chlorospiro[indoline-3,7'-pyrano[3,2-c:5,6-c']dichromene]-2,6',8'-trione was determined using single X-ray crystallography, revealing a triclinic space group and a complex system of intermolecular interactions . These structural analyses are crucial for understanding the properties and reactivity of these compounds.
Chemical Reactions Analysis
Chemical reactions involving 5-chloroindoline derivatives include 1,3-dipolar cycloaddition reactions, which proceed under mild conditions with complete regioselectivity . The reactivity and selectivity of these reactions were elucidated using Density Functional Theory (DFT) studies, which showed consistency with experimental data . Other reactions include Pd-catalyzed cross-coupling reactions, which allow for the selective substitution of chlorine atoms in the indole ring .
Physical and Chemical Properties Analysis
The physical and chemical properties of 5-chloroindoline derivatives are influenced by their molecular structure. The elaborate system of hydrogen bonding and other non-covalent interactions within the crystal lattice contributes to the stability of these compounds . The reactivity of these compounds in various chemical reactions suggests potential applications in the synthesis of complex molecules, including pharmaceuticals . Additionally, molecular docking studies have been performed to explore the inhibition properties of these molecules against biological targets such as Human topoisomerase IIα .
Safety And Hazards
The safety information for 5-Chloro-2-tosylisoindoline indicates that it may cause skin irritation, serious eye irritation, and may be harmful if inhaled . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to wear protective gloves/protective clothing/eye protection/face protection .
properties
IUPAC Name |
5-chloro-2-(4-methylphenyl)sulfonyl-1,3-dihydroisoindole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClNO2S/c1-11-2-6-15(7-3-11)20(18,19)17-9-12-4-5-14(16)8-13(12)10-17/h2-8H,9-10H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXGIDBYTECOSJQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CC3=C(C2)C=C(C=C3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClNO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-2-tosylisoindoline |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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